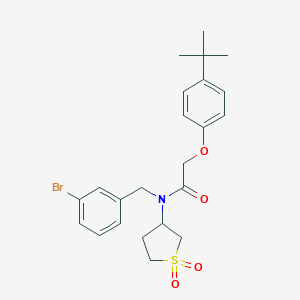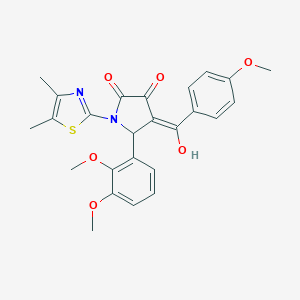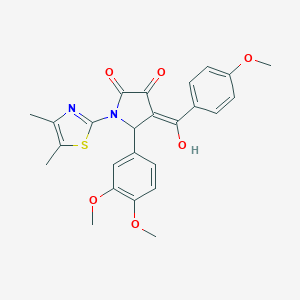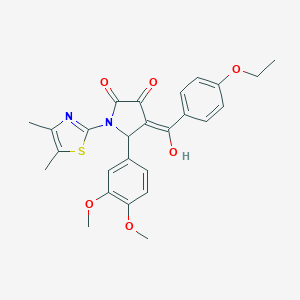
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as DT-010, is a synthetic compound with potential therapeutic applications in the field of medicine.
Mecanismo De Acción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of various enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. It also activates the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It is also stable and can be easily stored and transported. However, one limitation is the low solubility of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in clinical trials.
Métodos De Síntesis
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is synthesized through a series of chemical reactions involving the condensation of 3-methyl-4-hydroxy coumarin with 4-isopropylbenzylamine, followed by the reaction with thionyl chloride and tetrahydrothiophene-1,1-dioxide. The final product is obtained through the reaction of the intermediate with N,N-dimethylformamide dimethylacetal and acetic anhydride.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other areas of research include its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
Fórmula molecular |
C26H29NO5S |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5S/c1-16(2)20-7-5-19(6-8-20)14-27(21-9-10-33(30,31)15-21)26(29)24-13-23(28)22-12-17(3)11-18(4)25(22)32-24/h5-8,11-13,16,21H,9-10,14-15H2,1-4H3 |
Clave InChI |
OBAOWCRZOBCQSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)




![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265137.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)